1-Boc-2-Chloro-3-formyl-indole

Übersicht

Beschreibung

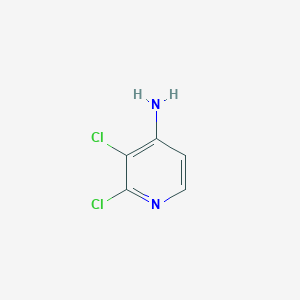

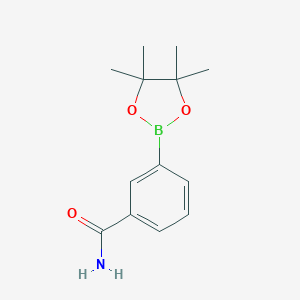

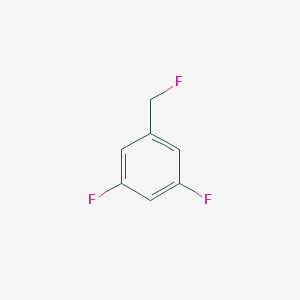

1-Boc-2-Chloro-3-formyl-indole is a chemical compound with the molecular formula C14H14ClNO3 . It has an average mass of 279.719 Da and a monoisotopic mass of 279.066223 Da . It is also known by other names such as 1H-Indole-1-carboxylic acid, 2-chloro-3-formyl-, 1,1-dimethylethyl ester .

Molecular Structure Analysis

The molecular structure of 1-Boc-2-Chloro-3-formyl-indole consists of a heterocyclic system, which is a significant feature in natural products and drugs . The compound has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Chemical Reactions Analysis

While specific chemical reactions involving 1-Boc-2-Chloro-3-formyl-indole are not detailed in the available resources, indole derivatives are known to play a crucial role in various biological activities. They are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .Physical And Chemical Properties Analysis

1-Boc-2-Chloro-3-formyl-indole has a density of 1.2±0.1 g/cm3, a boiling point of 404.0±48.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 65.5±3.0 kJ/mol, and it has a flash point of 198.1±29.6 °C . The compound has a molar refractivity of 73.6±0.5 cm3, a polar surface area of 48 Å2, and a molar volume of 224.9±7.0 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Multifunctional Indoles :

- 3-Substituted-2-formyl indole derivatives can be prepared from N-Boc o-aminoarylketones and ethoxyacetylene through a cascade of reactions. These compounds are used to introduce a variety of groups at C3 of indole-2-carboxaldehyde, making them valuable substrates for diversity-oriented synthesis and further transformation into useful carboline and carbazole derivatives (Thirupathi et al., 2014).

Photocatalytic Dearomative Intermolecular [2 + 2] Cycloaddition :

- The [2 + 2] cycloaddition reaction is a versatile strategy for constructing architecturally interesting, sp3-rich cyclobutane-fused scaffolds with potential applications in drug discovery programs. Boc-protected indole-2-carboxyesters have been used as suitable motifs for this reaction, which proceeds with excellent regio- and diastereoselectivity (Oderinde et al., 2020).

Synthesis of HIV NNRTI Candidates :

- Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate towards phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase, involves Boc protection and is synthesized in a five-step process (Mayes et al., 2010).

Indole-3-Acetic Acids and Hetero Analogues Synthesis :

- Bz-substituted indole-3-acetic acid ethyl esters and hetero analogues were prepared starting from N-BOC protected o-iodo aryl amines. This synthesis pathway is important for producing indole-based compounds with potential applications in agriculture and biology (Wensbo et al., 1995).

Synthesis of Novel Indole Derivatives :

- The reaction of pyrroles and indoles with perfluoroarylboranes produces B-N complexes that have implications in catalysis and material science. Indole is preferred over pyrrole for its reactivity and stability in these reactions (Bonazza et al., 2004).

Synthesis of Functionalized Indoles :

- A novel synthetic approach to diversely functionalized indoles is described where Boc-protected ortho-aminostyrenes undergo an alkyllithium addition reaction to form indole ring systems. This methodology is demonstrated by the synthesis of a range of substituted indoles (Coleman & O’Shea, 2003).

Safety And Hazards

The safety data sheet for 1-Boc-2-Chloro-3-formyl-indole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid, and containers may explode when heated . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .

Eigenschaften

IUPAC Name |

tert-butyl 2-chloro-3-formylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3/c1-14(2,3)19-13(18)16-11-7-5-4-6-9(11)10(8-17)12(16)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGYYINAPYFDDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328063 | |

| Record name | 1-Boc-2-Chloro-3-formyl-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-2-Chloro-3-formyl-indole | |

CAS RN |

180922-71-8 | |

| Record name | 1-Boc-2-Chloro-3-formyl-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde](/img/structure/B71326.png)

![2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid](/img/structure/B71327.png)

![cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+)](/img/structure/B71336.png)

![methyl (2S)-1-[(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B71340.png)

![Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B71343.png)

![8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B71347.png)